3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Overview
Description
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a compound that has been synthesized and studied for its potential applications. It is a pale yellow solid with a melting point of 188–189 °C . The compound’s molecular weight is 155.1959 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives were synthesized for their potential antifungal activities . Another study reported the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives via aromatic nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can be analyzed using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid include its pale yellow color and a melting point of 188–189 °C . Its molecular weight is 155.1959 .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- The preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines and their benzologs has been achieved through the reaction of N-(Phenylsulfonyl)benzohydrazonoyl chloride and pyridines, leading to the formation of compounds with potential for further functionalization and study within chemical research (Ito et al., 1980).
- A novel, metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been developed, utilizing N-(pyridin-2-yl)benzimidamides and phenyliodine bis(trifluoroacetate) for intramolecular annulation. This method offers a convenient route for constructing the triazolopyridine skeleton through oxidative N-N bond formation, presenting an efficient and environmentally friendly approach (Zheng et al., 2014).
- The facile, microwave-assisted synthesis of mono- and bis-[1,2,4]triazolo[1,5-a]pyridines from 1-amino-2-imino-pyridines has been demonstrated. This method emphasizes the efficient and rapid synthesis of triazolopyridines, highlighting the role of microwave irradiation in enhancing reaction rates and yields, thereby offering a significant advantage in synthetic chemistry (Ibrahim et al., 2020).
Potential Antimicrobial Activities
- The synthesis and evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have been conducted, revealing significant antibacterial and antifungal activities. This study indicates the potential of triazolopyridine derivatives as antimicrobial agents, providing a foundation for further pharmacological investigations (Suresh et al., 2016).
- Triorganotin(IV) derivatives of 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity. The study showcases the synthesis, characterization, and potential biomedical applications of organotin(IV) complexes, highlighting their efficacy against Gram-positive bacteria (Ruisi et al., 2010).
Future Directions
The future directions for the study of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid could include further exploration of its potential applications, such as its antimicrobial properties . Additionally, the synthesis of similar compounds and their potential applications could also be explored .
properties
IUPAC Name |
3-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)10-7-4-8-16-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-8H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVURTOLFBBGBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=CC=C3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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